1-Methoxy-4-nitrobutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-methoxy-4-nitrobutane |
InChI |
InChI=1S/C5H11NO3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3 |
InChI Key |
BHVLVIJWRUAHDW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 4 Nitrobutane and Its Analogues
Direct Nitration Approaches for Aliphatic Backbones (e.g., of 1-Methoxybutane)
Direct nitration of aliphatic compounds, including ethers like 1-methoxybutane, is a method for introducing a nitro group. wikipedia.org This typically involves reacting the alkane or its derivative with a nitrating agent, such as nitric acid, often in the vapor phase at elevated temperatures. acs.orggoogle.com For aliphatic ethers, this process can lead to the formation of nitro ethers as well as nitroalkanes resulting from the cleavage of C-C or C-O bonds. acs.orgacs.org
The nitration of aromatic compounds often employs a "mixed acid" of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile. wikipedia.org However, the conditions for aliphatic nitration are generally more forcing. For instance, the vapor phase nitration of aliphatic hydrocarbons can be carried out at temperatures between 200 and 500 °C. google.com
One documented approach to synthesizing 1-methoxy-4-nitrobutane involves the nitration of 1-methoxybutane with a nitrating agent like nitric acid under controlled temperature conditions. The reaction may also be facilitated by the use of a solvent.
Table 1: Examples of Direct Nitration Reactions
| Starting Material | Nitrating Agent | Conditions | Major Product(s) |
| 1-Methoxybutane | Nitric Acid | Controlled temperature | This compound |
| Aliphatic Ethers | Nitric Acid | Vapor Phase | Nitro ethers, Nitroalkanes |
| Alkanes | Nitric Acid | Vapor Phase (200-500 °C) | Nitroalkanes |
Nucleophilic Substitution Reactions in the Synthesis of this compound Precursors (e.g., from haloalkanes)
A common strategy for synthesizing nitroalkanes involves the use of haloalkane precursors. wiley-vch.de In the context of this compound, a suitable precursor would be a 4-methoxybutyl halide, such as 1-bromo-4-methoxybutane (B1268050) or 4-chlorobutyl methyl ether. nih.govchemicalbook.com These precursors can be prepared through various methods. For example, 4-methoxybutyl chloride can be synthesized by treating 4-methoxy-1-butanol with thionyl chloride in the presence of pyridine. chemicalbook.com Another route involves the reaction of the corresponding halide with magnesium in a polar aprotic solvent to form a Grignard reagent, which can then be used in subsequent coupling reactions. google.com
The synthesis of these haloalkane precursors is a critical step, as the subsequent introduction of the nitro group relies on their reactivity in nucleophilic substitution reactions. The choice of halogen (iodide > bromide > chloride) can significantly influence the reaction rate and conditions required for the subsequent nitration step. wiley-vch.de
Nitrite (B80452) Displacement Reactions for the Introduction of the Nitro Group
The reaction of alkyl halides with a metal nitrite is a well-established and widely used method for the preparation of primary nitroalkanes. wiley-vch.de This method, often referred to as the Victor Meyer reaction when using silver nitrite, involves the nucleophilic displacement of a halide by the nitrite ion (NO₂⁻). wiley-vch.dechemistnotes.com The nitrite ion is an ambident nucleophile, meaning it can attack through either the nitrogen or an oxygen atom. quora.comdoubtnut.com
Reaction with silver nitrite (AgNO₂) tends to favor the formation of nitroalkanes (R-NO₂), as the bond between silver and oxygen is more covalent, making the lone pair on the nitrogen the primary site for nucleophilic attack. quora.comvedantu.com Conversely, using sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) often results in a higher proportion of the alkyl nitrite isomer (R-O-N=O) due to the ionic nature of these salts, which makes the negatively charged oxygen a more available nucleophile. quora.comstackexchange.com
For the synthesis of this compound, a 4-methoxybutyl halide would be treated with a nitrite salt. The reaction is typically performed at room temperature in a solvent like dimethylformamide (DMF), which helps to dissolve the nitrite salt and accelerate the reaction. wiley-vch.de The use of silver nitrite generally leads to good yields of primary nitroalkanes in relatively short reaction times. wiley-vch.de
Table 2: Comparison of Nitrite Reagents for Nitroalkane Synthesis
| Nitrite Reagent | Nature of M-O Bond | Primary Product with Alkyl Halide |
| Silver Nitrite (AgNO₂) | Covalent | Nitroalkane (R-NO₂) vedantu.com |
| Sodium Nitrite (NaNO₂) | Ionic | Alkyl Nitrite (R-ONO) and Nitroalkane (R-NO₂) stackexchange.com |
| Potassium Nitrite (KNO₂) | Ionic | Alkyl Nitrite (R-ONO) quora.com |
Etherification Reactions for the Introduction of the Methoxy (B1213986) Group (e.g., from nitrobutanols or halonitrobutanes)
An alternative synthetic strategy involves forming the ether linkage after the nitro group is already in place. This can be achieved through etherification reactions, such as the Williamson ether synthesis. masterorganicchemistry.comgoogle.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com
In one approach, 4-nitrobutan-1-ol (B3153366) could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. libretexts.org This alkoxide would then react with a methylating agent, such as methyl iodide, to form this compound. youtube.com
Alternatively, a 4-halonitrobutane could be reacted with sodium methoxide (B1231860). The methoxide ion would act as the nucleophile, displacing the halide to form the desired ether. masterorganicchemistry.com This reaction is an SN2 process and is most effective with primary alkyl halides. masterorganicchemistry.com
Microwave irradiation has also been shown to effectively promote Williamson ether synthesis, often leading to shorter reaction times and improved yields. cem.com
Advanced Catalytic Methods in Methoxy-Nitroalkane Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that can be applied to the synthesis of complex molecules like this compound. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Transition metal catalysts, particularly those based on palladium, copper, and nickel, are powerful tools for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.govrsc.orgresearchgate.net
C-O Bond Formation: Palladium- and copper-catalyzed reactions are widely used for the synthesis of ethers. nih.govrsc.org These methods typically involve the cross-coupling of an alcohol with an aryl or alkyl halide. While often applied to aryl ethers, these catalytic systems can also be adapted for the synthesis of aliphatic ethers. rsc.orgresearchgate.net For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand can facilitate the coupling of an alcohol with an alkyl halide. nih.gov
C-N Bond Formation: Transition metal-catalyzed reactions can also be used to introduce the nitro group or to form other nitrogen-containing functionalities that can be precursors to the nitro group. The activation of C-N bonds by transition metals is an emerging area. rsc.org More directly, some transition metal systems can catalyze the coupling of nitro compounds. uic.eduacs.org For example, palladium-catalyzed ipso-nitration of aryl chlorides with sodium nitrite has been reported. wikipedia.org While less common for aliphatic systems, the principles could potentially be adapted.
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. acs.orguni-giessen.de Chiral organocatalysts are particularly effective in promoting the conjugate addition of nitroalkanes to α,β-unsaturated compounds (Michael addition). acs.orgacs.orgua.esorganic-chemistry.org
For the synthesis of analogues of this compound, an organocatalyst could be used to facilitate the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated ester or ketone containing a methoxy group. This would generate a chiral γ-nitro carbonyl compound. acs.orgorganic-chemistry.orgnih.gov For example, a chiral amine or a thiourea-based catalyst can activate the reactants and control the stereochemical outcome of the reaction. acs.orgacs.org These γ-nitro compounds are valuable intermediates that can be further transformed into other useful molecules. organic-chemistry.org
Continuous Flow Synthesis Techniques for this compound Production
The industrial production of nitro compounds often involves highly exothermic and potentially hazardous reactions. researchgate.net Traditional batch processing of such reactions poses significant safety risks, including the potential for thermal runaways and explosions. vapourtec.com Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution to mitigate these risks and improve process control. researchgate.netvapourtec.com
The primary advantages of continuous flow systems for nitration reactions include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and a significantly reduced reactor volume. researchgate.netvapourtec.com This minimization of the reaction hold-up volume drastically enhances safety. iitb.ac.in For a compound like this compound, a potential synthesis could involve the nitration of 1-methoxybutane or the substitution reaction of a suitable precursor like 1-bromo-4-methoxybutane.
While specific literature detailing a continuous flow synthesis for this compound is not abundant, the principles can be extrapolated from similar processes. For instance, a patent for the continuous flow manufacture of dl-2-nitro-1-butanol demonstrates the use of tubular reactors for a Henry reaction, mixing 1-nitropropane (B105015) and formaldehyde (B43269) solutions under controlled temperature. google.com This highlights the capability of flow systems to handle reactive nitroalkane intermediates safely.
Another relevant example is the rapid synthesis of 1-methoxy-4-nitronaphthalene (B51467) using micro-channel continuous flow technology. google.com In this process, a nitrating agent and a solution of 1-methoxynaphthalene (B125815) are mixed in a microchannel reactor, allowing for rapid and controlled nitration. google.com A hypothetical continuous flow setup for this compound could similarly involve pumping a stream of a suitable precursor (e.g., 1-methoxybutane dissolved in a solvent) and a stream of a nitrating agent (e.g., nitric acid/sulfuric acid mixture) into a microreactor or a tubular reactor. The excellent temperature control of the flow reactor would be crucial for managing the exothermicity of the nitration.
The table below illustrates typical parameters that would be controlled in a continuous flow synthesis for a nitroalkane, based on analogous processes.
| Parameter | Typical Range/Value | Significance in Continuous Flow |
| Reactor Type | Microreactor, PFA Tubular Reactor | Small volume enhances safety; high surface-area-to-volume ratio allows for efficient heat exchange. iitb.ac.in |
| Temperature | 0 - 100 °C | Precisely controlled to prevent runaway reactions and minimize side-product formation. soton.ac.uk |
| Residence Time | Seconds to Minutes | Short reaction times increase throughput and can improve selectivity. soton.ac.ukbeilstein-journals.org |
| Flow Rate | mL/min to L/hr | Determines residence time and production scale. |
| Reagent Stoichiometry | Near 1:1 | Precise ratio control via pumps minimizes waste and improves reaction efficiency. vapourtec.com |
By adopting continuous flow technology, the production of this compound could be made significantly safer, more consistent, and potentially higher-yielding compared to traditional batch methods.
Green Chemistry Principles in Synthetic Design for this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The 12 principles of green chemistry provide a framework for chemists to develop more sustainable synthetic methodologies. For the synthesis of this compound, several of these principles are particularly relevant.
A common route to aliphatic nitro compounds is the displacement of an alkyl halide with a nitrite salt. Traditional methods often use hazardous solvents and can produce significant by-products. Applying green chemistry principles seeks to improve upon these routes.
Catalysis and Atom Economy (Principles 9 & 2): One of the most impactful green chemistry strategies is the use of catalysis. Phase-transfer catalysis (PTC) represents a greener approach for synthesizing nitroalkanes from bromoalkanes. Using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), the reaction between an alkyl bromide and sodium nitrite can be performed efficiently under milder, biphasic conditions, often reducing the need for harsh solvents and improving yields. mdma.chtandfonline.com This method improves atom economy by minimizing waste.
Safer Solvents and Auxiliaries (Principle 5): Many traditional organic reactions utilize volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives. For nitroalkane synthesis, research has explored using water as a solvent or employing solvent-free conditions where possible. For example, aerobic N-nitrosation reactions using secondary nitroalkanes have been developed in water using a phase-transfer catalysis system. acs.org
Use of Renewable Feedstocks (Principle 7): While not yet widely implemented for this specific compound, a long-term green chemistry goal would be to derive the starting materials for this compound from renewable biomass sources rather than petrochemical feedstocks.
Hazard Reduction (Principle 3 & 12): A significant green advancement is the development of alternative reaction pathways that avoid hazardous reagents or intermediates. A patented green synthesis method for nitroalkanes involves the oxidation of oximes using hydrogen peroxide (a relatively benign oxidizing agent) in the presence of a recyclable nanoporous metal hybrid catalyst. google.com This method achieves high purity (≥99%) and yield (≥95%) and the catalyst can be reused multiple times, significantly reducing waste. google.com Another approach involves enzymatic nitration, which operates under mild conditions (ambient temperature, neutral pH), avoiding the harsh, corrosive acids used in classical nitration. nih.gov
The following table compares different synthetic strategies for nitroalkanes in the context of green chemistry principles.
| Synthetic Strategy | Precursors | Key Reagents/Conditions | Green Chemistry Advantages |
| Vapour-Phase Nitration | Propane, Nitric Acid | High Temperature | Utilizes simple alkane feedstock. |
| Halide Displacement (PTC) | 1-Bromobutane, Sodium Nitrite | Tetrabutylammonium Hydrogen Sulfate (PTC), Chloroform/Water | Improved selectivity, milder conditions than some traditional methods. mdma.chtandfonline.com |
| Oxime Oxidation | Butanone Oxime, Hydrogen Peroxide | Nanoporous Zr-V-ZSM-5 catalyst, tert-Butanol | Use of a safer oxidant (H₂O₂), recyclable catalyst, high yield and purity. google.com |
| Enzymatic Nitration | Phenols, Aniline derivatives | Horseradish Peroxidase (HRP), NaNO₂, H₂O₂ | Mild, environmentally friendly conditions (neutral pH, ambient temp). nih.gov |
By integrating principles such as catalysis, the use of safer reagents and solvents, and adopting energy-efficient technologies like continuous flow, the synthesis of this compound can be progressively aligned with the goals of sustainability and green chemistry.
Mechanistic Investigations of 1 Methoxy 4 Nitrobutane Reactivity and Transformation Pathways
Electron-Withdrawing Effects of the Nitro Group on the Butane (B89635) Chain
The nitro group (-NO₂) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. curlyarrows.compw.edu.pl This property significantly impacts the electron distribution along the butane chain of 1-methoxy-4-nitrobutane through an inductive effect (-I effect). curlyarrows.comlkouniv.ac.in The nitro group pulls electron density away from the adjacent carbon atom (C4), creating a partial positive charge (δ+) on this carbon and a partial negative charge (δ-) on the nitro group itself. curlyarrows.com This polarization is transmitted along the carbon chain, though its influence diminishes with distance from the nitro group and is generally considered negligible after the fourth carbon. curlyarrows.com
This electron withdrawal has several important consequences for the molecule's reactivity:
Increased Acidity of α-Hydrogens: The hydrogens on the carbon atom adjacent to the nitro group (the α-carbon, C4) are more acidic than those in a simple alkane. lkouniv.ac.in The strong -I effect of the nitro group stabilizes the conjugate base (a nitronate ion) formed upon deprotonation. lkouniv.ac.in
Activation towards Nucleophilic Attack: The carbon atom bonded to the nitro group (C4) becomes more electrophilic and thus more susceptible to attack by nucleophiles. evitachem.com
Computational studies, such as Density Functional Theory (DFT) calculations, can quantify these electronic effects. For this compound, the electron-withdrawing nature of the nitro group contributes to a significant dipole moment. Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence for this effect, with protons closer to the nitro group showing a downfield shift (deshielding) due to the reduced electron density.
Influence of the Ether Moiety on Molecular Reactivity
The methoxy (B1213986) group (-OCH₃) at the C1 position also influences the molecule's reactivity, primarily through its ether linkage. The oxygen atom, with its lone pairs of electrons, can participate in several types of interactions:
Inductive Effect: Oxygen is more electronegative than carbon, so the methoxy group also exerts a slight electron-withdrawing inductive effect, though it is weaker than that of the nitro group.
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which can affect the molecule's solubility and interactions with protic solvents or reagents. rsc.org
Intramolecular Interactions: In certain conformations, the ether oxygen's lone pairs can interact with other parts of the molecule, potentially stabilizing specific arrangements through hyperconjugative interactions.
Nucleophilic Reactions of this compound (e.g., α-carbon acidity and nitronate formation)
As mentioned, the electron-withdrawing nitro group significantly increases the acidity of the α-hydrogens (at the C4 position). lkouniv.ac.in In the presence of a base, this compound can be deprotonated to form a nitronate anion. lkouniv.ac.innih.gov This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. lkouniv.ac.in
Equation for Nitronate Formation:
This nitronate formation is a key step in many reactions of nitroalkanes. kyoto-u.ac.jp The resulting nitronate ion is a versatile nucleophile and can react with various electrophiles at the α-carbon. kyoto-u.ac.jplibretexts.org The equilibrium between the nitroalkane and the nitronate is pH-dependent. nih.gov The nitronate can also exist in its protonated form, known as a nitronic acid or aci-form, which is a tautomer of the nitroalkane. nih.govnowgonggirlscollege.co.in
The nucleophilic character of the α-carbon in the nitronate allows for various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction, where the nitronate adds to an aldehyde or ketone. kyoto-u.ac.jp
Electrophilic Reactions of this compound
While the α-carbon can act as a nucleophile after deprotonation, nitroalkanes themselves can be made to act as electrophiles under certain conditions. nih.govfrontiersin.org This typically requires activation with a strong acid, which protonates the nitro group, making the α-carbon susceptible to attack by nucleophiles. nih.govfrontiersin.org
For example, in the presence of a strong acid like polyphosphoric acid (PPA), nitroalkanes can form electrophilic nitronate species. frontiersin.orgnih.gov These activated intermediates can then react with electron-rich aromatic compounds. nih.govfrontiersin.org In the context of this compound, such reactions would likely involve the formation of an electrophilic species at the C4 position, which could then be attacked by a suitable nucleophile. However, specific examples of this reactivity for this compound are not extensively detailed in the provided search results.
Radical Chemistry Involving this compound
Nitroalkanes can participate in radical reactions, particularly through radical-nucleophilic substitution (SRN1) mechanisms. researchgate.net These reactions are often initiated by photostimulation or a single-electron transfer (SET) process and involve radical anion intermediates. researchgate.net
In an SRN1 reaction involving an α-substituted nitroalkane, the nitro group can be displaced by a nucleophile. researchgate.net The general mechanism involves the formation of a radical anion of the nitroalkane, which then expels the leaving group to form a radical. This radical then reacts with the nucleophile to form a new radical anion, which propagates the chain.
For this compound, radical reactions could potentially be initiated at the C-N bond. Radical denitration, the removal of the nitro group, is a known transformation for nitroalkanes and can be achieved using radical initiators. scispace.comucl.ac.uk The presence of the ether group might influence the stability of radical intermediates formed during these processes.
Hydrolytic Stability and Mechanism of this compound
The hydrolytic stability of this compound is influenced by both the nitro and ether groups. Generally, the ether linkage is stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.
Primary nitroalkanes can be hydrolyzed to a carboxylic acid and hydroxylamine (B1172632) under strongly acidic conditions (e.g., boiling with concentrated HCl or H₂SO₄). nowgonggirlscollege.co.in This reaction, known as the Nef reaction, proceeds through the nitronate (or aci-form) intermediate. nih.govucl.ac.uk
General Nef Reaction for Primary Nitroalkanes:
Note: The classic Nef reaction yields aldehydes or ketones. Hydrolysis to a carboxylic acid involves further steps.
The stability of the nitronate intermediate is pH-dependent. nih.gov Under physiological pH, an equilibrium exists between the nitroalkane and the nitronate. nih.gov The decomposition of the nitronate can lead to hydrolysis products. nih.gov For primary nitroalkanes like this compound, the nitronate tends to tautomerize back to the nitroalkane relatively quickly and almost completely. nih.gov
Redox Chemistry and Reductive Transformations of the Nitro Group in this compound
The nitro group is readily reduced to a variety of other functional groups, making it a valuable synthetic handle. nowgonggirlscollege.co.inscispace.com The reduction of the nitro group in this compound can lead to the corresponding amine, hydroxylamine, or other intermediates depending on the reducing agent and reaction conditions. nowgonggirlscollege.co.in
Common Reductive Transformations:
Reduction to Amines: This is a common and important transformation. masterorganicchemistry.com It can be achieved using various methods, including:
Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalyst). nowgonggirlscollege.co.inmasterorganicchemistry.com
Metals in acid (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄). nowgonggirlscollege.co.in
Reduction to Hydroxylamines: Under milder reduction conditions, the nitro group can be selectively reduced to a hydroxylamine. nowgonggirlscollege.co.inresearchgate.net This can be achieved, for example, by using zinc dust in a neutral solution. nowgonggirlscollege.co.in
The redox chemistry can be complex. For instance, electrochemical reduction of nitroalkanes can yield N-alkylhydroxylamines and alkylamines. researchgate.net The presence of the methoxy group is generally not expected to interfere with the reduction of the nitro group, as ether linkages are stable to most reducing conditions used for nitro groups. nowgonggirlscollege.co.in Recent research has also explored iron-catalyzed reductive functionalization of nitro compounds, which proceeds through nitroso intermediates. acs.org
Interactive Data Table: Reactivity of this compound Functional Groups
| Functional Group | Key Reactivity Patterns | Influencing Factors |
| **Nitro Group (-NO₂) ** | Strong electron-withdrawal (-I effect). curlyarrows.comlkouniv.ac.in | pH, presence of base/acid. nih.gov |
| Acidifies α-hydrogens. lkouniv.ac.in | Nature of nucleophile/electrophile. evitachem.comnih.gov | |
| Undergoes reduction to amine, hydroxylamine, etc. nowgonggirlscollege.co.inmasterorganicchemistry.com | Reducing agent, reaction conditions. nowgonggirlscollege.co.in | |
| Can participate in radical reactions (SRN1). researchgate.net | Initiator (e.g., light). researchgate.net | |
| Ether Moiety (-OCH₃) | Weak inductive effect. | Strong acids can cause cleavage. |
| Acts as a hydrogen bond acceptor. rsc.org | Solvent polarity. rsc.org | |
| Generally stable to reduction and basic conditions. nowgonggirlscollege.co.in | Temperature. |
Mechanisms of Nitro Group Reduction to Amines
The reduction of the nitro group in this compound to its corresponding amine, 4-methoxybutan-1-amine (B2886722), is a cornerstone transformation that proceeds through a series of well-defined intermediates. This multi-step process involves a total six-electron reduction. The generally accepted pathway occurs sequentially, reducing the nitro group first to a nitroso group, then to a hydroxylamine, and finally to the amine. quora.comlibretexts.org
Two primary methodologies are employed for this transformation: catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com
Catalytic Hydrogenation : This is a widely used method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com For this compound, this would involve reaction with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically clean and efficient, though the catalyst can sometimes be sensitive to impurities and may hydrogenate other functional groups if present. commonorganicchemistry.com
Chemical Reduction (Metal/Acid) : This classic method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comunacademy.com The metal acts as the electron donor (reducing agent), and the reaction proceeds through a series of single electron transfers. quora.com This method is robust and often used in industrial settings. However, it requires stoichiometric amounts of metal and a final basic workup to neutralize the acid and liberate the free amine from its ammonium (B1175870) salt form. youtube.com
Regardless of the method, the reduction mechanism follows a common sequence:
Nitro to Nitroso : The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-N=O). quora.com
Nitroso to Hydroxylamine : The nitroso intermediate is rapidly reduced further in a two-electron step to form the corresponding N-substituted hydroxylamine (-NHOH). quora.com Under the typical conditions for complete reduction to an amine, these intermediates are transient and not isolated. quora.com
Hydroxylamine to Amine : The final two-electron reduction of the hydroxylamine group yields the primary amine (-NH₂), with the elimination of a water molecule. quora.com
| Reduction Method | Typical Reagents | Key Characteristics |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Mild conditions, high yields, clean reaction. Can be sensitive to other reducible groups. commonorganicchemistry.com |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Strong reducing conditions, cost-effective, tolerates many functional groups. masterorganicchemistry.comcommonorganicchemistry.com Requires acidic medium and subsequent basic workup. youtube.com |
| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Effective for aliphatic nitro compounds. commonorganicchemistry.com Highly reactive and less chemoselective. |
Formation and Reactivity of Nitroso and Azoxy Intermediates
During the reduction of this compound, several intermediate species are formed that can influence the reaction pathway and product distribution. The most significant of these are the nitroso and azoxy compounds.
Nitroso Intermediates : The N-(4-methoxybutyl)nitroso compound is the first key intermediate in the reduction cascade. quora.com While typically short-lived, its formation is a critical mechanistic step. nih.govacs.org In some cases, particularly with milder or controlled reducing agents, the reaction can be stopped at the nitroso or hydroxylamine stage. libretexts.org However, the high reactivity of the nitroso group generally ensures its rapid conversion to the hydroxylamine under standard reduction conditions. quora.com
Azoxy Intermediates : Azoxy compounds are dimeric species that can form under certain reduction conditions, particularly in neutral or alkaline media. libretexts.orgacs.org They arise from the condensation reaction between a nitroso intermediate and a hydroxylamine intermediate. acs.orgresearchgate.net
The formation pathway is as follows:
Nucleophilic Attack : The nitrogen atom of the hydroxylamine intermediate (4-methoxy-N-hydroxybutan-1-amine) acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitroso intermediate (1-methoxy-4-nitrosobutane).
Condensation : This attack is followed by dehydration (loss of a water molecule) to form the azoxy linkage (-N=N(O)-).
The resulting product would be 1,2-bis(4-methoxybutyl)diazene oxide. The formation of such bimolecular products is a known side reaction that can reduce the yield of the desired primary amine. libretexts.org Once formed, the azoxy intermediate can itself be reduced further, typically proceeding to an azo compound (-N=N-) and then a hydrazo compound (-NH-NH-), before finally cleaving to yield two molecules of the primary amine. acs.org Azoxyalkanes are generally stable compounds, but their formation is often suppressed under the strongly acidic conditions of metal/acid reductions, which favor the direct reduction pathway to the amine. researchgate.netacs.org
Conversion of Nitro Groups to Carbonyl Functionalities (Nef Reaction and its Variants)
The nitro group of this compound can be converted into a carbonyl group through the Nef reaction. numberanalytics.comwikipedia.org This reaction transforms a primary nitroalkane into an aldehyde. chemistry-reaction.com For this compound, the product is 4-methoxybutanal. The reaction proceeds by the acid-catalyzed hydrolysis of a corresponding nitronate salt. organic-chemistry.orgsynarchive.com
The mechanism involves several distinct steps:
Deprotonation : The reaction begins with the deprotonation of the α-carbon (the carbon bonded to the nitro group) by a strong base (e.g., sodium hydroxide). This is possible because the electron-withdrawing nature of the nitro group makes the α-hydrogens acidic (pKa ≈ 10 for typical nitroalkanes). chemistry-reaction.comyoutube.com This step forms a resonance-stabilized nitronate anion.
Protonation (Formation of Nitronic Acid) : The nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid) at low temperature. chemistry-reaction.comorganic-chemistry.org Protonation occurs preferentially on one of the oxygen atoms of the nitronate, not on the carbon, to form a nitronic acid (also known as the aci-form), which is a tautomer of the original nitroalkane. chemistry-reaction.comyoutube.com
Hydrolysis : The nitronic acid is unstable in strong acid and undergoes rapid hydrolysis. The mechanism involves further protonation on the second oxygen atom, creating a highly electrophilic species. chemistry-reaction.com Water then attacks the carbon atom. A subsequent rearrangement and elimination of the nitrogen-containing fragment results in the formation of the aldehyde. chemistry-reaction.comyoutube.com
Byproduct Formation : The nitrogen-containing fragment is eliminated and ultimately forms dinitrogen monoxide (N₂O), also known as nitrous oxide. chemistry-reaction.comucl.ac.uk
| Step | Reactant | Key Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound + Base (e.g., NaOH) | Nitronate Anion | Deprotonation of the α-carbon to form a stable anion. chemistry-reaction.com |
| 2 | Nitronate Anion + Strong Acid (e.g., H₂SO₄) | Nitronic Acid (aci-form) | Protonation on an oxygen atom to form the tautomer of the nitroalkane. youtube.com |
| 3 | Nitronic Acid + H₂O/H⁺ | 4-Methoxybutanal | Acid-catalyzed hydrolysis of the nitronic acid to yield the aldehyde. chemistry-reaction.comorganic-chemistry.org |
| 4 | (from Step 3) | Dinitrogen Monoxide (N₂O) | Formation of the stable nitrogen-containing byproduct. chemistry-reaction.com |
Variants of the Nef reaction exist that use different reagents to achieve the transformation under milder or oxidative conditions, but the fundamental conversion relies on the initial formation of the nitronate anion. organic-chemistry.org
Kinetic Studies and Reaction Rate Determination for this compound Transformations
While specific kinetic data for this compound are not widely published, the rates of its primary transformations can be understood from studies on analogous primary and secondary nitroalkanes. acs.orgresearchgate.net
Kinetics of Nitro Group Reduction : Kinetic studies on the iron-catalyzed reduction of nitroalkanes (using a silane (B1218182) reductant) provide significant mechanistic insight. For the reduction of 2-nitropropane (B154153), a model aliphatic nitro compound, the following observations were made:
The reaction is first-order with respect to the concentration of the nitroalkane. acs.org
Under catalytically relevant conditions, the reaction is zero-order with respect to the concentration of the borane (B79455) or silane reducing agent, indicating that the reductant is not involved in the rate-limiting step. acs.org
The rate-limiting step was identified through experimental and computational studies as the hydride transfer from the iron-hydride catalyst to the nitroalkane. acs.org
Eyring analysis for the reduction of 2-nitropropane determined the activation parameters, which are likely comparable for the reduction of this compound under similar catalytic systems. acs.org
Kinetics of the Nef Reaction : The kinetics of the Nef reaction are dependent on its two main stages: deprotonation and hydrolysis.
Deprotonation : The initial removal of the α-proton is a crucial step. Rate constants for the deprotonation of nitroalkanes by bases like hydroxide (B78521) have been determined. For example, studies on substituted phenyl-nitropropanes show that this step is associated with a significant primary kinetic isotope effect (kH/kD ≈ 7.7-7.8), confirming that the C-H bond is broken in the rate-determining step of nitronate formation. researchgate.net
| Transformation | Kinetic Parameter | Finding for Analogous Nitroalkanes | Reference |
|---|---|---|---|
| Catalytic Nitro Reduction | Reaction Order (Nitroalkane) | First-order | acs.org |
| Catalytic Nitro Reduction | Reaction Order (Reductant) | Zero-order (under certain conditions) | acs.org |
| Catalytic Nitro Reduction | Rate-Limiting Step | Hydride transfer from catalyst to nitro group | acs.org |
| Nef Reaction (Deprotonation) | Kinetic Isotope Effect (kH/kD) | ~7.8, indicating C-H bond cleavage is rate-determining for this step | researchgate.net |
| Catalytic Nitro Reduction | Activation Energy (ΔG‡) | ~19.8 kcal/mol for hydride transfer step in a model system | acs.org |
These kinetic studies underscore that the transformations of this compound are governed by well-understood principles of physical organic chemistry, with rates dependent on factors like C-H bond acidity, the nature of the catalyst, and the specific reaction conditions employed.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Nitrobutane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 1-methoxy-4-nitrobutane, various NMR experiments are employed to map out the carbon-hydrogen framework and identify the nitrogen environment of the nitro group.
Proton (¹H) NMR Analysis for Structural Assignments
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to one another. In this compound, the strong electron-withdrawing nature of the nitro group and the electronegativity of the methoxy (B1213986) group's oxygen atom create distinct chemical shifts for the different sets of protons along the butane (B89635) chain.
The ¹H NMR spectrum reveals characteristic signals corresponding to the methoxy protons and the various methylene (B1212753) groups. Protons closer to the electron-withdrawing nitro group are deshielded and thus resonate at a higher chemical shift (further downfield).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (CH₃O-) | ~3.30 | Singlet | 3H |
| Methylene (-OCH₂-) | ~3.40 | Triplet | 2H |
| Methylene (-CH₂CH₂O-) | ~1.75 | Multiplet | 2H |
| Methylene (-CH₂CH₂NO₂) | ~2.05 | Multiplet | 2H |
| Methylene (-CH₂NO₂) | ~4.38 | Triplet | 2H |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The provided data is a representative interpretation based on known effects of the functional groups.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination
Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon attached to the nitro group is significantly deshielded and appears far downfield, while the carbon of the methoxy group also shows a characteristic downfield shift due to the attached oxygen.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Methoxy (C H₃O-) | ~59.0 |
| Methylene (-OC H₂-) | ~71.5 |
| Methylene (-C H₂CH₂O-) | ~24.0 |
| Methylene (-C H₂CH₂NO₂) | ~26.5 |
| Methylene (-C H₂NO₂) | ~75.0 |
Note: The chemical shifts are approximate values based on spectral data for analogous compounds and established substituent effects.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitro Group Elucidation
Nitrogen NMR spectroscopy, utilizing either the ¹⁴N or ¹⁵N isotope, is a direct method for characterizing the nitro functional group. iupac.org While ¹⁴N is more abundant, its signals are often broad due to quadrupolar relaxation. huji.ac.il In contrast, ¹⁵N NMR, despite the low natural abundance of the isotope, provides sharp signals and a wide range of chemical shifts, making it highly sensitive to the electronic environment of the nitrogen atom. huji.ac.ilarkat-usa.org
For aliphatic nitro compounds like this compound, the ¹⁵N chemical shift typically falls within a specific range. researchgate.net The position of the signal is influenced by the substitution on the alkyl chain. rsc.orgrsc.org Although specific data for this compound is not widely published, the expected chemical shift can be predicted based on data from similar nitroalkanes. researchgate.netrsc.orgrsc.org The chemical shift for the nitro group in aliphatic nitroalkanes is generally found in the range of 385 to 410 ppm on the ammonia (B1221849) scale. researchgate.net IUPAC recommends nitromethane (B149229) as the standard reference for nitrogen NMR. huji.ac.ilcornell.edu
Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. acs.orgclockss.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the proton signal at ~4.38 ppm and the carbon signal at ~75.0 ppm, confirming this as the -CH₂NO₂ group. Likewise, it would link the other methylene and methoxy proton and carbon signals. acs.orgwhiterose.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. s-a-s.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the nitro (-NO₂) and ether (-OCH₃) groups.
The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group.
Asymmetric NO₂ Stretch: A strong band typically appears in the region of 1560-1540 cm⁻¹.
Symmetric NO₂ Stretch: A second strong band is observed around 1380-1350 cm⁻¹.
The presence of the methoxy group is confirmed by:
C-O Stretch: A strong band characteristic of an ether linkage appears near 1100 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the butyl chain and methoxy group are observed in the 2850–2950 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 | Strong |
| Nitro (R-NO₂) | Symmetric Stretch | ~1365 | Strong |
| Ether (C-O-C) | C-O Stretch | ~1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. escholarship.org
For this compound (C₅H₁₁NO₃), the molecular weight is 133.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) may be observed at m/z 133. However, for aliphatic nitro compounds, the molecular ion can be weak or absent. miamioh.edu
The fragmentation of this compound is dictated by its functional groups. Key fragmentation pathways include:
Loss of the Nitro Group: A very common fragmentation for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. miamioh.eduresearchgate.net This would produce a fragment ion at m/z 87.
Alpha-Cleavage of the Ether: Ethers readily undergo cleavage at the bond adjacent to the oxygen atom. miamioh.edu Loss of the methoxy group (•OCH₃, 31 Da) is a possible pathway.
Loss of Nitroxyl (HNO₂): Rearrangement followed by the loss of nitrous acid (mass 47 Da) can also occur, particularly in compounds with available gamma-hydrogens.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, providing both separation and identification. nih.govajptr.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental formulas. measurlabs.com
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 133 | [C₅H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 87 | [C₅H₁₁O]⁺ | Loss of •NO₂ |
| 46 | [NO₂]⁺ | Nitro group fragment |
| 43 | [C₃H₇]⁺ | Propyl cation from chain cleavage |
X-ray Diffraction for Solid-State Structure Determination (if applicable to crystalline derivatives)
A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield any entries for this compound or its simple crystalline derivatives. uta.eduwisc.educaltech.edu While crystal structures of various functionalized nitroalkanes and butane derivatives have been reported, researchgate.netmdpi.comscielo.org.cobeilstein-journals.orgacs.orgdntb.gov.uaresearchgate.netacs.orgsemanticscholar.org none are sufficiently analogous to this compound to provide specific and relevant data for this article. The successful application of this technique relies on the ability to grow single crystals of a quality suitable for diffraction experiments, which can be a significant challenge. mdpi.com
Table 4.4.1: Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry elements within the crystal. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1050 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: This table is purely illustrative to demonstrate the type of data obtained from an X-ray diffraction experiment and is not based on actual experimental findings for a this compound derivative.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Chiral this compound Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful methods for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.netnih.govnih.govualberta.caencyclopedia.pubmdpi.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. VCD is particularly sensitive to the stereochemical environment and the three-dimensional arrangement of functional groups. nih.govualberta.ca By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously assigned. nih.govd-nb.info
Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of chromophores within the chiral molecule. encyclopedia.pub Like VCD, the comparison of experimental and calculated ECD spectra is a reliable method for determining absolute stereochemistry. researchgate.net
A thorough search of the scientific literature revealed no published studies employing VCD or ECD for the analysis of chiral derivatives of this compound. While there are reports on the chiroptical properties of other chiral nitro compounds and chiral ethers, dntb.gov.uamdpi.comnih.govmdpi.comnih.govrsc.orgmdpi.com the specific spectroscopic signatures are highly dependent on the exact molecular structure. Therefore, it is not possible to present detailed research findings or data tables for chiral this compound derivatives.
Table 4.5.1: Hypothetical Chiroptical Data for a Chiral this compound Derivative
| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Molar Ellipticity [θ] or Δε | Assignment |
| ECD | 280 | +2.5 | n → π* transition of the nitro group |
| ECD | 210 | -5.0 | π → π* transition |
| VCD | 2950 | +1.5 x 10⁻⁴ | C-H stretching (chiral center) |
| VCD | 1550 | -3.0 x 10⁻⁴ | Asymmetric NO₂ stretching |
| VCD | 1100 | +2.0 x 10⁻⁴ | C-O-C stretching |
Note: This table is purely illustrative to demonstrate the type of data obtained from ECD and VCD experiments and is not based on actual experimental findings for a chiral derivative of this compound.
Computational Chemistry and Theoretical Studies of 1 Methoxy 4 Nitrobutane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information at the molecular level. tamu.edu Methods like Density Functional Theory (DFT) are frequently employed to model the properties of organic molecules. mdpi.com For nitroalkanes, these calculations are crucial for understanding their stability and reactivity, often comparing computational results with experimental data like enthalpies of formation to validate the accuracy of the theoretical models. researchgate.net
According to frontier molecular orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity. acs.org The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. acs.orgwhiterose.ac.uk A smaller gap generally implies higher reactivity.
For molecules containing nitro groups, the LUMO is typically localized on the nitro group itself, making it a potent electrophilic site. In related nitroaromatic compounds, the presence of electron-donating groups can influence the HOMO-LUMO gap and thus modulate reactivity. Computational studies on various nitro compounds demonstrate that the energy values of these frontier orbitals can be reliably calculated, providing a basis for predicting their chemical behavior. acs.org
Table 1: Representative Frontier Molecular Orbital Energies for Nitro-Containing Compounds This table presents data from analogous compounds to illustrate the typical energy ranges calculated via quantum chemical methods.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| 3,5-Dinitro-1,2,4-triazole (DNBT) | -8.18347 | -6.32026 | 1.86321 | acs.org |
| 4,4'-Dinitro-3,3'-azofurazan (DNAF) | -8.87160 | -6.52151 | 2.35009 | acs.org |
Note: Data derived from computational studies on specified nitro compounds, not 1-methoxy-4-nitrobutane directly.
The distribution of electrons within a molecule is a key factor governing its interactions and reactivity. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, leading to a significant polarization of the electron density in this compound. researchgate.net Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution by calculating the partial charges on each atom. researchgate.net
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net It allows chemists to map out potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that connect them. researchgate.net This is particularly valuable for understanding reactions involving nitroalkanes, such as their reduction to amines or participation in C-N bond-forming reactions. acs.orgrsc.org
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. researchgate.net The energy required to reach the TS from the reactants is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). nih.govresearchgate.net
A pertinent example is the iron-catalyzed reduction of nitro compounds, a transformation that this compound can undergo. acs.org Mechanistic studies on the reduction of 2-nitropropane (B154153), a close structural analog, used DFT to model the rate-limiting step: the transfer of a hydride from an iron-hydride catalyst to the nitroalkane. acs.orgacs.org These calculations provided the activation parameters, offering a quantitative measure of the reaction's kinetic barrier. acs.orgacs.org
Table 2: Calculated Activation Parameters for the Rate-Limiting Hydride Transfer in the Reduction of 2-Nitropropane This data, from a close analog, provides insight into the expected kinetics for the reduction of aliphatic nitro compounds like this compound.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Gibbs Free Energy of Activation (ΔG‡) | 19.8 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 18.3 ± 1.1 | kcal/mol |
Source: Data from experimental Eyring analysis and supporting DFT calculations on the reduction of 2-nitropropane. acs.orgacs.org
The negative entropy of activation suggests an associative and ordered transition state, which is consistent with two molecules coming together during the rate-limiting step. acs.orgacs.org
Beyond a single transition state, DFT can be used to compute the entire free energy profile for a multi-step reaction. researchgate.net This provides a complete thermodynamic and kinetic picture, showing the relative energies of all reactants, intermediates, transition states, and products.
For the iron-catalyzed reduction of nitroalkanes, after the initial rate-limiting hydride transfer to form a nitroso intermediate, the subsequent reduction steps to a hydroxylamine (B1172632) and finally to the amine are calculated to be highly favorable (exergonic). acs.orgacs.org The free energy profile shows that once the initial activation barrier is overcome, the reaction proceeds rapidly downhill, preventing the buildup of intermediates. acs.orgacs.org Such profiles are crucial for understanding why a reaction proceeds to completion and for optimizing reaction conditions. researchgate.net
Prediction of Reactivity and Selectivity in Novel Transformations
One of the most powerful applications of computational chemistry is its predictive capability. By understanding the electronic properties and reaction barriers of a molecule like this compound, researchers can hypothesize its reactivity in new chemical transformations. copernicus.orgnih.gov
For instance, computational insights into reaction mechanisms can guide the development of new catalytic systems. In a study on iron-catalyzed hydroamination, DFT calculations were used to create a predictive model based on the LUMO energy of different alkenes. acs.org This model successfully predicted which alkenes would be productive substrates in the reaction, demonstrating a direct link between a calculated molecular property and experimental outcome. acs.orgacs.org Similarly, by analyzing the frontier orbitals and charge distribution of this compound, one could predict its regioselectivity in reactions involving electrophilic or nucleophilic attack. This predictive power accelerates the discovery of new reactions and the synthesis of complex molecules. nih.gov
Molecular Dynamics Simulations (if applicable to conformer analysis or interactions)
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the application of this technique is highly relevant for understanding its dynamic behavior. For flexible small molecules like this compound, MD simulations are the gold standard for exploring the conformational landscape, understanding solvent effects, and studying intermolecular interactions. acs.orgnih.gov
The primary goal of MD simulations for a molecule such as this compound would be to characterize its conformational ensemble. This involves identifying the most stable three-dimensional arrangements of the atoms (conformers) and determining their relative populations. Due to the rotational freedom around the C-C single bonds of the butane (B89635) chain, this compound can adopt various conformations, such as anti and gauche arrangements, which can significantly influence its physical properties and reactivity. Research on other nitroalkanes has highlighted the importance of accurately modeling these conformational preferences; for instance, for some nitroalkanes, the gauche conformer of the C−C−C−N torsion is calculated to be more stable than the trans conformer. researchgate.net
The general workflow for conducting MD simulations to analyze the conformational space of a small molecule is a well-established, multi-step process. nih.govoup.com It begins with the generation of an initial 3D structure, followed by the assignment of a force field—a set of parameters and equations that defines the potential energy of the system. For nitroalkanes, specific force fields like the CHARMM C27rn have been developed to accurately reproduce bulk and interfacial properties. researchgate.net The molecule is then placed in a simulation box, typically filled with explicit solvent molecules (like water) to mimic solution conditions, and the entire system is propagated through time by numerically integrating Newton's equations of motion. acs.orgnih.gov This process generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory allows for the characterization of the conformational space, including the identification of stable conformers and the transitions between them. oup.comnih.gov
Table 1: Generalized Workflow for MD Simulation in Conformer Analysis
| Step | Description | Common Tools/Methods | Reference |
|---|---|---|---|
| 1. Initial Structure Generation | Create a plausible 3D starting structure of the molecule. | RDKit, Avogadro | nih.gov |
| 2. Force Field Parameterization | Assign parameters to describe bond lengths, angles, dihedrals, and non-bonded interactions. | CHARMM (e.g., C27rn), OPLS-AA, OpenFF | researchgate.net |
| 3. Solvation | Place the solute molecule in a simulation box filled with solvent molecules (e.g., water). | PACKMOL, GROMACS | nih.gov |
| 4. System Minimization & Equilibration | Minimize the energy of the starting system and allow temperature and pressure to stabilize. | Steepest Descent, Conjugate Gradient | nih.gov |
| 5. Production MD Run | Run the simulation for a desired length of time (nanoseconds to microseconds) to generate the trajectory. | GROMACS, OpenMM, AMBER | acs.orgnih.gov |
| 6. Trajectory Analysis | Analyze the trajectory to identify conformational states, calculate populations, and determine free energy landscapes. | MDTraj, ConfID, Principal Component Analysis (PCA) | oup.commdpi.com |
Furthermore, MD simulations can be used to study intermolecular interactions, such as the self-association (aggregation) of molecules in solution or their interaction with other chemical species or biological macromolecules. nih.govnih.gov For a molecule with both a hydrogen bond acceptor (nitro group) and a potential donor/acceptor region (methoxy group), MD can provide crucial insights into how it interacts with its environment.
Machine Learning Applications in Predicting Properties or Reactions for Nitroalkanesresearchgate.net
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties and reaction outcomes, significantly accelerating research and development. sioc-journal.cnengineering.org.cnnih.gov For the class of nitroalkanes, ML models, particularly those integrated into Quantitative Structure-Property Relationship (QSPR) frameworks, have been successfully applied to predict a range of characteristics and behaviors.
Predicting Physicochemical Properties:
Machine learning models are trained on large datasets of known compounds to learn the complex, often non-linear relationships between molecular structure and physical or chemical properties. researchgate.net For nitro compounds, this has been particularly useful in predicting properties that are difficult or hazardous to measure experimentally.
Impact Sensitivity: Artificial neural networks (ANN), such as back-propagation neural networks (BPNN), have been used to construct QSPR models that predict the impact sensitivity of energetic nitro compounds. researchgate.net These models use molecular structure descriptors, like electrotopological-state indices, to correlate structure with sensitivity. researchgate.net Studies have successfully modeled the impact sensitivity of large datasets of nitro compounds, demonstrating the predictive power of ML in this area. researchgate.netrsc.org
Thermal Stability: ML approaches, including support vector machines (SVM), are employed to develop QSPR models for predicting the thermal decomposition temperature of nitrogen-rich energetic compounds. mit.edu These models are especially valuable for small datasets where overfitting can be a concern. mit.edu
Thermodynamic Properties: Multitask deep learning models have been developed to predict critical properties (temperature, pressure, density) and acentric factors for a wide range of fluids, with nitroalkanes being one of the chemical families included in the training and validation data. nips.cc
Predicting and Optimizing Chemical Reactions:
Beyond property prediction, ML is increasingly used to forecast the outcomes of chemical reactions and to optimize reaction conditions, saving significant time and resources in the laboratory. researchgate.netrsc.org
Reaction Condition Recommendation: Neural network models trained on vast reaction databases (like Reaxys) can predict suitable catalysts, solvents, reagents, and temperatures for a given organic transformation. researchgate.net This de novo prediction can guide experimental design for reactions involving nitroalkanes.
Catalyst and Ligand Design: ML models have been established to accelerate the design of ligands and the optimization of reaction conditions for processes such as the copper-catalyzed α-arylation of nitroalkanes.
Reaction Prediction: By representing reactions as a series of electron movements, ML models can be trained to rank potential mechanistic steps, effectively predicting the major products of a reaction without relying on predefined transformation rules. rsc.org
The synergy between computational methods like MD simulations and ML is also a growing area of research. For instance, ML potentials can be trained on quantum mechanical data to run simulations with quantum accuracy at a fraction of the computational cost, enabling more thorough exploration of conformational and reactive landscapes. Graph neural networks (GNNs) have also been used to develop advanced implicit solvent models that can rapidly and accurately predict conformational ensembles, a task that is computationally expensive with traditional explicit solvent MD. nih.gov
Table 2: Examples of Machine Learning Applications for Nitroalkanes and Related Compounds
| Application Area | ML/Computational Method | Predicted Property/Outcome | Chemical Class Studied | Reference |
|---|---|---|---|---|
| Property Prediction | Artificial Neural Network (ANN/BPNN) | Impact Sensitivity | Energetic Nitro Compounds | researchgate.net |
| Property Prediction | Multi-Linear Regression (MLR) & DFT | Impact Sensitivity (h50%) | Nitroaliphatic Compounds | rsc.org |
| Property Prediction | Support Vector Machine (SVM) | Thermal Decomposition Temperature | Nitrogen-Rich Energetic Salts | mit.edu |
| Property Prediction | Multitask Deep Neural Network | Critical Properties & Acentric Factor | Fluids (including nitroalkanes) | nips.cc |
| Reaction Prediction | Neural Network | Optimal Reaction Conditions | General Organic Reactions | researchgate.net |
| Simulation Enhancement | Graph Neural Network (GNN) | Solvation Free Energy / Conformational Ensembles | Diverse Small Molecules | nih.gov |
Compound Index
Synthetic Transformations and Utility of 1 Methoxy 4 Nitrobutane As a Chemical Synthon
Use in Carbon-Carbon Bond Forming Reactions
The ability of 1-methoxy-4-nitrobutane to act as a carbon nucleophile after deprotonation is the foundation of its use in constructing larger molecular frameworks. It participates in several fundamental bond-forming reactions, including additions to carbonyls, conjugated systems, and imines.
Henry (Nitroaldol) Reaction with this compound as a Nucleophile
The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed deprotonation of the α-carbon of the nitroalkane to form a nitronate ion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol. wikipedia.org
In the case of this compound, its α-carbon is deprotonated to form the corresponding nitronate. This nucleophile can then react with various carbonyl compounds. All steps in the Henry reaction are reversible. wikipedia.org The resulting β-nitro alcohol products are valuable intermediates, as the nitro and hydroxyl groups can be further manipulated synthetically. wikipedia.org
Table 1: Representative Henry (Nitroaldol) Reaction with this compound Data is illustrative of a typical Henry reaction.
| Aldehyde/Ketone | Base | Solvent | Product |
|---|---|---|---|
| Benzaldehyde | Sodium Hydroxide (B78521) (NaOH) | Methanol (MeOH) | 1-Methoxy-5-nitro-2-phenylpentan-2-ol |
| Acetone | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (B95107) (THF) | 1-Methoxy-5-nitro-2-methylpentan-2-ol |
Michael Addition Reactions Involving this compound Derivatives
The Michael addition is a crucial reaction that involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. nih.govmdpi.com The nitronate anion derived from this compound is an effective Michael donor. This reaction allows for the formation of a new carbon-carbon bond at the β-position of the acceptor, providing a powerful tool for extending the carbon chain. researchgate.net
The reaction is typically catalyzed by a base, which generates the nucleophilic nitronate from this compound. This nitronate then adds to the electrophilic β-carbon of a Michael acceptor, such as an enone, enoate, or nitroalkene. The resulting product is a γ-nitrocarbonyl compound or a related derivative, which can be used in a wide array of subsequent synthetic transformations.
Table 2: Representative Michael Addition Reactions with this compound Data is illustrative of typical Michael addition reactions.
| Michael Acceptor | Base/Catalyst | Solvent | Product |
|---|---|---|---|
| Methyl vinyl ketone | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 6-Methoxy-3-nitroheptan-2-one |
| Acrylonitrile | Triton B | Acetonitrile (MeCN) | 5-Methoxy-2-nitrohexanenitrile |
Nitro-Mannich Reactions and Related Aminations
The nitro-Mannich reaction, also referred to as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org This process forms a β-nitroamine, a valuable synthon containing vicinal carbon-nitrogen bonds. The reaction is analogous to the traditional Mannich reaction, but utilizes a nitronate as the carbon nucleophile instead of an enol or enolate. wikipedia.org
For this compound, the reaction is initiated by deprotonation with a suitable base to generate the nitronate anion. This anion then attacks the electrophilic carbon of an imine, which can be pre-formed or generated in situ. The resulting products are β-nitroamines, which are versatile intermediates that can be converted into 1,2-diamines upon reduction of the nitro group. wikipedia.org The reaction can be catalyzed by various bases or metal complexes to control diastereoselectivity and enantioselectivity. wikipedia.org
Table 3: Representative Nitro-Mannich Reaction with this compound Data is illustrative of a typical nitro-Mannich reaction.
| Imine | Base/Catalyst | Solvent | Product |
|---|---|---|---|
| N-Benzylideneaniline | Sodium Carbonate (Na₂CO₃) | Ethanol (EtOH) | N-(2-(Methoxy)-5-nitropentan-1-yl)-N-phenylaniline |
| N-Boc-Imines | Cu/Sm Heterobimetallic Complex | Tetrahydrofuran (THF) | tert-Butyl (2-(methoxy)-5-nitropentan-1-yl)carbamate |
Conversion to Other Functional Groups for Diverse Synthetic Targets
Beyond its role in C-C bond formation, the nitro group of this compound can be readily converted into other synthetically important functional groups. This flexibility significantly enhances its value as a versatile intermediate.
Selective Reduction to Corresponding Amines and their Derivatives
The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. Aliphatic nitro compounds like this compound can be efficiently reduced to the corresponding primary amine, 4-methoxybutan-1-amine (B2886722).
A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and effective method. ncert.nic.incommonorganicchemistry.comwikipedia.org Other reagents, including metal-acid systems like iron in acetic acid, zinc in acidic conditions, or tin(II) chloride, also provide mild and selective reduction of the nitro group. commonorganicchemistry.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is also an effective reducing agent. commonorganicchemistry.comwikipedia.org The choice of reagent can be tailored to the presence of other functional groups within the molecule to ensure selectivity.
Table 4: Common Reagents for the Reduction of this compound
| Reagent | Conditions | Product |
|---|---|---|
| H₂ / Pd/C | Methanol, Room Temperature | 4-Methoxybutan-1-amine |
| Iron (Fe) / Acetic Acid (AcOH) | Reflux | 4-Methoxybutan-1-amine |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), then H₂O quench | 4-Methoxybutan-1-amine |
Transformation to Carbonyl Compounds (Aldehydes/Ketones)
The conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, is known as the Nef reaction. wikipedia.org This transformation is a powerful method for unmasking a carbonyl group from a nitroalkane precursor, which often serves as a masked carbonyl equivalent in synthesis. Since this compound is a primary nitroalkane, the Nef reaction converts it into 4-methoxybutanal.
The classic Nef reaction procedure involves two steps: first, the nitroalkane is deprotonated with a strong base to form a stable nitronate salt. Second, the salt is treated with strong aqueous mineral acid, such as sulfuric acid, which hydrolyzes it to the corresponding aldehyde and nitrous oxide. wikipedia.orgorganic-chemistry.org To avoid the often harsh conditions of the traditional method, numerous modified procedures have been developed using oxidative or reductive pathways. organic-chemistry.orgalfa-chemistry.com Oxidative methods may employ reagents like potassium permanganate or ozone, while some reductive methods use reagents like titanium(III) chloride to generate an intermediate that hydrolyzes to the carbonyl compound. organic-chemistry.orgtandfonline.com
Table 5: Representative Conditions for the Nef Reaction of this compound Data is illustrative of typical Nef reaction conditions.
| Step 1: Base | Step 2: Reagent | Product |
|---|---|---|
| Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄), H₂O | 4-Methoxybutanal |
| Sodium Ethoxide (NaOEt) | Oxone®, H₂O | 4-Methoxybutanal |
Generation of Nitrile Oxides and Subsequent Cycloaddition Reactions
Primary nitroalkanes, such as this compound, are valuable precursors for the in-situ generation of nitrile oxides (R-C≡N⁺-O⁻) acs.org. Nitrile oxides are highly reactive 1,3-dipoles that are not typically isolated but are trapped in subsequent reactions wikipedia.orgchem-station.com. A well-established method for this transformation is the Mukaiyama reaction, which involves the dehydration of the primary nitroalkane using a dehydrating agent like phenyl isocyanate in the presence of a base, such as triethylamine acs.orgchemtube3d.com. In this context, this compound would be expected to eliminate a molecule of water to form 3-methoxypropyl nitrile oxide.
Once generated, these nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. This reaction is a powerful tool in heterocyclic chemistry as it provides a direct and often highly regioselective route to 2-isoxazolines (from alkenes) and isoxazoles (from alkynes) chem-station.commdpi.comresearchgate.net. The cycloaddition proceeds via a concerted mechanism, and the regioselectivity can often be predicted by Frontier Molecular Orbital (FMO) theory mdpi.com. These heterocyclic products serve as versatile intermediates in organic synthesis chem-station.com.
While specific examples involving this compound are not detailed in the surveyed literature, the general reactivity is well-documented. The table below illustrates typical 1,3-dipolar cycloaddition reactions of various nitrile oxides with alkenes.
| Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Product (2-Isoxazoline Derivative) | Yield (%) |
| Nitroethane | Styrene | PhNCO, Et3N | 3-Methyl-5-phenyl-2-isoxazoline | High |
| 1-Nitropropane (B105015) | Methyl Acrylate | PhNCO, Et3N | 3-Ethyl-5-(methoxycarbonyl)-2-isoxazoline | High |
| Phenylnitromethane | Allyl Alcohol | PhNCO, Et3N | 3-Phenyl-5-(hydroxymethyl)-2-isoxazoline | Good |
Role as a Precursor in Complex Organic Syntheses
The utility of this compound as a synthon in complex organic synthesis is primarily realized through its conversion to the corresponding nitrile oxide and subsequent cycloaddition products. The resulting 2-isoxazoline and isoxazole heterocycles are not merely stable final products but are valuable intermediates that mask other functionalities researchgate.net.
The N-O bond within the isoxazoline ring is relatively weak and can be cleaved under various reductive conditions (e.g., using SmI₂, H₂/Raney Ni) to unmask versatile functional groups chem-station.com. Depending on the substitution pattern of the isoxazoline, this cleavage can lead to the formation of:
γ-Amino alcohols: These are important structural motifs in pharmaceuticals and natural products.
β-Hydroxy ketones: Formed via reduction and subsequent hydrolysis, these compounds are key building blocks for aldol and related carbon-carbon bond-forming reactions.
Therefore, this compound can serve as a four-carbon building block, where the nitro group acts as a masked functionality that can be transformed into a variety of other groups via the isoxazoline intermediate. This strategy allows for the introduction of complex stereochemistry and functionality, making it a potentially valuable precursor in multistep syntheses of complex target molecules.
Derivatization for the Preparation of Novel Chemical Entities (e.g., azoxy compounds)
Azoxy compounds, characterized by the R-N=N⁺(O⁻)-R' functional group, are valuable chemical entities with applications in materials science and medicinal chemistry organic-chemistry.org. The synthesis of azoxy compounds typically involves the condensation of nitroso compounds with hydroxylamines or the partial reduction of nitro compounds nih.govresearchgate.net.
These methods are most commonly applied to aromatic nitro compounds. For instance, the reductive dimerization of nitrosobenzenes is an effective method for preparing substituted azoxybenzenes organic-chemistry.org. Similarly, the controlled electrochemical reduction of nitroarenes can selectively yield azoxy, azo, or amino compounds by tuning the applied potential nih.gov. The formation of azoxy compounds often proceeds through the coupling of an electrophilic nitroso intermediate with a nucleophilic hydroxylamine (B1172632) intermediate nih.govnih.gov.
In contrast, the derivatization of aliphatic nitro compounds like this compound to form azoxy compounds is not a commonly reported transformation. The reduction of aliphatic nitro compounds typically proceeds through to the corresponding hydroxylamine or amine without the intermediate condensation to form an azoxyalkane researchgate.net. Therefore, while azoxy formation is a key transformation for nitroaromatic compounds, it does not represent a typical synthetic pathway for aliphatic nitro compounds based on the available chemical literature.
Green Chemistry Principles in 1 Methoxy 4 Nitrobutane Synthesis and Reactions
Atom Economy and Efficiency in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. scranton.edu
A common route for synthesizing primary nitroalkanes, such as 1-Methoxy-4-nitrobutane, is through the nucleophilic substitution of an alkyl halide with a nitrite (B80452) salt, like silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). wiley-vch.dequora.com For instance, the reaction of 1-bromo-4-methoxybutane (B1268050) with silver nitrite yields this compound.
Reaction: CH₃O(CH₂)₄Br + AgNO₂ → CH₃O(CH₂)₄NO₂ + AgBr
To evaluate the atom economy of this synthesis, the molecular weights of the desired product and all reactants are compared. skpharmteco.com While this reaction can be effective, the formation of a stoichiometric amount of silver bromide (AgBr) as a byproduct significantly lowers the atom economy. wikipedia.org
| Reactant/Product | Formula | Molecular Weight ( g/mol ) |
| 1-bromo-4-methoxybutane | C₅H₁₁BrO | 167.04 |
| Silver Nitrite | AgNO₂ | 153.87 |
| Total Reactants | 320.91 | |
| This compound | C₅H₁₁NO₃ | 133.15 |
| Silver Bromide | AgBr | 187.77 |
Atom Economy Calculation:
This calculation demonstrates a low atom economy, as a significant portion of the reactant mass is converted into the silver bromide byproduct. Green chemistry encourages the development of alternative synthetic routes, such as addition reactions, which inherently have 100% atom economy, though their application to this specific synthesis is not straightforward. scranton.edu Improving reaction efficiency also involves optimizing conditions to maximize the chemical yield and minimize side reactions, such as the formation of the isomeric alkyl nitrite. wiley-vch.de
Sustainable Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.netrsc.org Traditional organic solvents are often volatile, toxic, and flammable. rsc.org Research into the synthesis of nitroalkanes has explored the use of greener alternatives. researchgate.net
Sustainable solvent options applicable to the synthesis of this compound include:
Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly desirable medium. rsc.org Procedures for the synthesis of primary nitroalkanes from alkyl halides using silver nitrite in an aqueous medium have been developed, often leading to good yields and reduced formation of nitrite ester byproducts. wiley-vch.de
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. The synthesis of primary nitroalkanes from alkyl halides and sodium nitrite has been successfully demonstrated in PEG 400, offering an eco-friendly reaction condition. wiley-vch.de
Ionic Liquids (ILs): ILs are salts with low melting points that are often non-volatile and thermally stable. They can serve as both solvent and catalyst. Their use can facilitate product separation and catalyst recycling. rsc.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent. After the reaction, it can be easily removed by depressurization, simplifying product purification. rsc.orgrsc.org
The goal is to replace conventional solvents like dimethylformamide (DMF), which is often used in nitrite substitution reactions but has toxicity concerns, with these more sustainable options. wiley-vch.deyoutube.com Ideally, performing the reaction under solvent-free ("neat") conditions represents the greenest approach, provided the reactants are liquid and the reaction can proceed efficiently. rsc.org
Energy Efficiency in Synthetic Processes
The sixth principle of green chemistry advocates for conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. nih.gov When heating is necessary, alternative energy sources that are more efficient than conventional oil baths can be employed.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology for improving energy efficiency. ijnrd.orgijacskros.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. rsc.orgnih.gov This is in contrast to conventional heating, which relies on conduction and results in slower and less efficient energy transfer. ijnrd.org
Benefits of using microwave assistance in reactions relevant to this compound could include:
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. ijnrd.orgijacskros.com
Increased Product Yields: The rapid heating can minimize the formation of byproducts from side reactions. nih.gov
Improved Energy Efficiency: By heating only the reaction vessel and its contents, microwave reactors consume significantly less energy than traditional methods. ijnrd.org
While specific studies on the microwave-assisted synthesis of this compound are not prominent, the synthesis of various nitrogen-containing heterocyclic compounds has shown significant improvements in yield and reaction time under microwave irradiation. nih.govnih.gov This suggests that applying MAOS to the synthesis of this compound could offer substantial green advantages.
Utilization of Renewable Feedstocks for this compound Precursors
A fundamental goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. oc-praktikum.de Biomass, such as carbohydrates, lignins, and vegetable oils, is the primary source of renewable raw materials. greenchemistry-toolkit.org
The synthesis of this compound requires precursors for its carbon backbone and functional groups. A potential green pathway could involve deriving these precursors from biorenewable sources. For example, the four-carbon chain could potentially be sourced from compounds derived from the fermentation of sugars or the processing of lignocellulosic biomass. rsc.org
Hypothetical Renewable Pathway:
Biomass to Platform Chemicals: Biomass can be converted into platform molecules like furfural (B47365) or succinic acid.
Conversion to Precursors: These platform molecules can be chemically transformed into intermediates like 1,4-butanediol (B3395766) or tetrahydrofuran (B95107) (THF).
Functionalization: 1,4-butanediol could be selectively methoxylated and then converted to a halide or other leaving group, creating a renewable version of the precursor for the final nitration step.
While the direct synthesis of this compound from renewable feedstocks is not yet an established industrial process, the principles of biorefining are paving the way for replacing petrochemicals with sustainable alternatives for a wide range of chemical products. specialchem.comtopsoe.com The challenge lies in developing efficient and economically viable catalytic processes to convert highly functionalized biomass-derived molecules into the required chemical intermediates. greenchemistry-toolkit.org
Biocatalysis and Enzymatic Transformations in Methoxy-Nitroalkane Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature, pressure, and near-neutral pH) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.orgresearchgate.net
While the direct enzymatic synthesis of this compound is not well-documented, enzymes have shown significant promise in reactions involving nitroalkanes.
C-C Bond Formation: Variants of the enzyme tryptophan synthase (TrpB) have been used to catalyze the C-C bond formation between nitroalkanes and serine, producing noncanonical amino acids. nih.govacs.org This demonstrates that enzymes can effectively use nitroalkanes as nucleophilic substrates in aqueous environments, a transformation that often requires harsh conditions in traditional organic synthesis. nih.govacs.org
Synthesis of β-Nitroalcohols: Halohydrin dehalogenases (HHDHs) have been reported to catalyze the nucleophilic ring-opening of epoxides using nitrite, which attacks through the nitrogen atom to produce chiral β-nitroalcohols. acs.org This represents a non-oxidative enzymatic pathway for direct nitration.
These examples highlight the potential for using enzymes to perform selective transformations on molecules containing the nitro group or to introduce the nitro group itself. Future research could focus on discovering or engineering enzymes capable of catalyzing the direct nitration of precursors to form compounds like this compound.
Electrochemical Synthesis Methods Applicable to Nitro Compounds
Electrochemical synthesis uses electricity as a "reagent" to drive chemical reactions, which can eliminate the need for chemical oxidants or reductants, thereby preventing the formation of waste byproducts. acs.org This approach is highly aligned with the principles of green chemistry, especially when the electricity is sourced from renewable energy. rsc.org
Electrosynthesis is particularly attractive for the reduction of nitro compounds. The electrochemical reduction of aliphatic nitro compounds, such as this compound, can be finely tuned to yield different products. For example, the controlled reduction can produce the corresponding amine, 4-methoxybutan-1-amine (B2886722), a valuable synthetic intermediate. taylorfrancis.com This avoids the use of stoichiometric metal hydride reductants or high-pressure catalytic hydrogenation. acs.org
Key advantages of electrochemical methods for nitro compounds include:
High Selectivity: The degree of reduction can often be controlled by adjusting the electrode potential and the pH of the electrolyte. acs.org
Waste Reduction: It avoids the use of chemical reagents that would become waste. acs.org
Mild Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure.
While the electrochemical reduction of nitroalkanes is well-explored, the direct electrochemical synthesis is less common. However, the broader field of electrosynthesis is rapidly expanding and offers a promising avenue for developing cleaner, reagent-free methods for both the synthesis and transformation of nitro compounds. rsc.org
Asymmetric Synthesis and Stereochemical Control Involving 1 Methoxy 4 Nitrobutane Analogues
Enantioselective and Diastereoselective Synthesis of Chiral 1-Methoxy-4-nitrobutane Derivatives
The asymmetric synthesis of chiral this compound derivatives often relies on the stereoselective formation of carbon-carbon bonds, typically through conjugate addition reactions to nitroalkenes or the alkylation of nitroalkanes. These approaches aim to install chirality at one or more stereocenters, leading to the desired enantiomerically enriched products.
One common strategy involves the Michael addition of nucleophiles to α,β-unsaturated nitro compounds. The use of chiral catalysts in these reactions can effectively control the facial selectivity of the attack on the nitroalkene, thereby establishing the stereochemistry of the newly formed C-C bond. For instance, the conjugate addition of carbon nucleophiles to nitroalkenes bearing an ether functionality at a remote position can be influenced by the chiral environment created by the catalyst.
Chiral Catalysis in Transformations Involving Nitroalkanes
Chiral catalysis is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds from prochiral substrates. In the context of transformations involving nitroalkanes, various catalytic systems have been developed to achieve high levels of stereocontrol.
Organocatalytic Approaches to Asymmetric Reactions
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems. Chiral amines, thioureas, and phosphoric acids are among the most successful organocatalysts for reactions involving nitroalkanes. scienceopen.com These catalysts can activate both the nucleophile and the electrophile through the formation of transient chiral intermediates, such as enamines and iminium ions, or through hydrogen bonding interactions. researchgate.netrsc.org
In the synthesis of γ-nitro carbonyl compounds, which are precursors to this compound analogues, organocatalysts have demonstrated high efficacy. For example, the Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral secondary amines, can proceed with excellent enantioselectivity. scienceopen.comnih.gov The catalyst's ability to form a chiral enamine intermediate directs the nucleophilic attack on the nitroalkene from a specific face, leading to the desired stereoisomer.
A notable example is the use of a bifunctional thiourea-tertiary amine catalyst in the Michael addition of dicarbonyl compounds to nitrostyrenes, which proceeds with high enantioselectivity. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the tertiary amine activates the nucleophile.
| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Thiourea | Aldehyde + Nitroalkene | γ-Nitroaldehyde | Up to 99% | >20:1 |
| Chiral Secondary Amine | Ketone + Nitroalkene | γ-Nitroketone | Up to 98% | >20:1 |
| Chiral Phosphoric Acid | Imines + Nitroalkanes | β-Nitroamine | Up to 96% | >20:1 |
Interactive Data Table of Organocatalytic Asymmetric Reactions
Metal-Catalyzed Asymmetric Transformations
Transition metal complexes bearing chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. acs.org In the context of nitroalkane chemistry, copper, zinc, and nickel complexes have been extensively studied for their ability to catalyze enantioselective conjugate additions and alkylations. acs.orgnih.gov
Chiral Lewis acids, for instance, can coordinate to the nitro group of a nitroalkene, activating it towards nucleophilic attack and simultaneously creating a chiral environment that dictates the stereochemical outcome. wikipedia.org Copper(II) complexes with chiral bis(oxazoline) ligands have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes, affording the corresponding adducts in high yields and enantioselectivities. acs.org Similarly, nickel-catalyzed asymmetric C-alkylation of nitroalkanes provides a route to enantioenriched products. nih.gov
| Metal Catalyst | Ligand Type | Reaction Type | Enantiomeric Excess (ee) |
| Copper(II) | Bis(oxazoline) | Michael Addition | Up to 99% |
| Zinc(II) | ProPhenol | Michael Addition | Up to 96% |
| Nickel(II) | Diamine | C-Alkylation | Up to 95% |
| Iron(II) | N-heterocyclic carbene | Hetero-Diels-Alder | Up to 98% |
Interactive Data Table of Metal-Catalyzed Asymmetric Transformations
Biocatalytic Methods for Stereoselective Introduction of Chirality
Biocatalysis offers a green and highly selective approach to asymmetric synthesis. nih.govrsc.orgrsc.orgsemanticscholar.org Enzymes, such as oxidoreductases, lyases, and hydrolases, can catalyze a variety of reactions with exceptional enantio- and diastereoselectivity under mild conditions. nih.govchemrxiv.orgresearchgate.net
In the synthesis of chiral nitroalcohols, which can be precursors to this compound analogues, alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of α-nitroketones. chemrxiv.org This enzymatic reduction can provide access to either enantiomer of the corresponding β-nitroalcohol with high enantiomeric purity. Furthermore, engineered enzymes, such as variants of 'ene'-reductases, have been developed to catalyze the asymmetric C-alkylation of nitroalkanes, a reaction not found in nature. nih.gov This photoenzymatic approach allows for the construction of tertiary nitroalkanes with high yield and enantioselectivity. nih.gov
A chemoenzymatic cascade combining a Wittig reaction, an organocatalytic asymmetric conjugate addition, and a bioreduction step has been developed to access chiral γ-nitro alcohols from simple benzaldehyde derivatives in a one-pot process with high diastereomeric and enantiomeric ratios. nih.govnih.gov
Diastereoselectivity in 1,4-Addition Reactions and Related Processes
Diastereoselectivity in 1,4-addition reactions to chiral α,β-unsaturated acceptors is a critical aspect of synthesizing molecules with multiple stereocenters. When a chiral nitroalkene or a chiral nucleophile is used, the inherent stereochemistry of the substrate can influence the stereochemical outcome of the reaction.
The conjugate addition of nucleophiles to chiral nitroalkenes derived from natural amino acids has been shown to proceed with high diastereoselectivity. The existing stereocenter in the nitroalkene directs the incoming nucleophile to a specific face of the double bond, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful strategy for the synthesis of complex acyclic molecules.
Furthermore, catalyst-controlled diastereoselective conjugate addition reactions have been developed. In these cases, the chiral catalyst overrides the directing effect of any existing stereocenter in the substrate or controls the relative stereochemistry of two newly formed stereocenters. For instance, the use of specific chiral catalysts in the Michael addition of nitroalkanes to nitroalkenes can favor the formation of either the syn or anti diastereomer of the 1,3-dinitro product. nih.govnih.gov
Control of Remote Acyclic Asymmetry in Nitro-Ether Systems
Controlling stereochemistry at a position remote from an existing chiral center in a flexible acyclic system is a particularly challenging endeavor in asymmetric synthesis. researchgate.netorganic-chemistry.org The conformational flexibility of the carbon chain can diminish the influence of the existing stereocenter on the stereochemical outcome of a reaction at a distant site.
In nitro-ether systems, where the nitro and ether functionalities are separated by a flexible alkyl chain, achieving remote stereocontrol requires strategies that can effectively transmit stereochemical information over a distance. One approach involves the use of bifunctional catalysts that can simultaneously interact with both the reactive center and the remote functional group, thereby creating a more rigid, organized transition state.
Computational studies and mechanistic investigations, including the use of kinetic isotope effects, are crucial for understanding the origin of remote stereocontrol. nih.govchemrxiv.orgresearchgate.netnih.gov These studies can help elucidate the key stabilizing interactions and conformational effects in the transition state that dictate the stereochemical outcome. By understanding these factors, more effective catalysts and reaction conditions can be designed to achieve high levels of remote stereocontrol in the synthesis of complex acyclic molecules like this compound analogues.
Deracemization and Kinetic Resolution Strategies for Chiral Analogues
The stereoselective synthesis and separation of chiral compounds are of paramount importance in modern organic chemistry and pharmaceutical development. For chiral analogues of this compound, particularly those possessing stereogenic centers, strategies such as deracemization and kinetic resolution are crucial for obtaining enantiomerically pure forms. Kinetic resolution, in particular, has been established as a viable and effective method for differentiating two enantiomers within a racemic mixture. wikipedia.orgjocpr.com This process relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Enzymatic Kinetic Resolution (EKR) stands out as a powerful tool for resolving chiral nitroalkanes, especially analogues that incorporate a hydroxyl group, such as chiral nitro alcohols. researchgate.netrsc.org Lipases are among the most versatile and widely used enzymes for this purpose, demonstrating high enantioselectivity in the resolution of secondary alcohols. jocpr.comrsc.org
The most common strategy involves the lipase-catalyzed enantioselective acylation of a racemic chiral alcohol. In this process, a racemic nitro alcohol analogue of this compound is treated with an acyl donor, often an activated ester like vinyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. wikipedia.org For instance, lipases such as that from Pseudomonas cepacia (now known as Burkholderia cepacia) are frequently employed and typically show high selectivity. mdpi.com
This differential reactivity allows for the separation of the faster-reacting enantiomer (now in its acylated form, e.g., an acetate) from the slower-reacting, unreacted alcohol enantiomer. rsc.org A key characteristic of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. researchgate.nettaylorandfrancis.com
The general outcome of such a resolution is depicted in the table below, illustrating a typical lipase-catalyzed acylation of a racemic secondary nitro alcohol.
| Substrate (Analogue) | Catalyst (Enzyme) | Acyl Donor | Solvent | Conversion (%) | Product (Acetate) e.e. (%) | Unreacted Alcohol e.e. (%) |
|---|---|---|---|---|---|---|
| Racemic Secondary Nitro Alcohol | Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl ether | ~50 | >95 | >99 |
| Racemic Secondary Nitro Alcohol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50 | >98 | >98 |
| Racemic Primary Nitro Alcohol | Burkholderia cepacia Lipase (BCL) | Vinyl Acetate | Hexane | ~48 | >90 | ~92 |
While highly effective, the 50% yield limitation of standard kinetic resolution can be a significant drawback. To address this, Dynamic Kinetic Resolution (DKR) has been developed. mdpi.com DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. taylorandfrancis.com This concurrent racemization continuously replenishes the faster-reacting enantiomer, theoretically allowing for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. mdpi.com For this to be successful, the racemization of the substrate must be at least as fast as the enzymatic reaction, and the product should not racemize under the reaction conditions. taylorandfrancis.com
Historical Context and Future Directions in Methoxy Nitroalkane Chemistry
Historical Evolution of Nitroalkane Synthetic Methodologies
The introduction of the nitro group into an aliphatic chain is a fundamental transformation with a rich history. Several classical methods have been established for the synthesis of nitroalkanes, many of which remain relevant today. These foundational reactions provide the primary conceptual routes for the synthesis of molecules like 1-methoxy-4-nitrobutane.
One of the earliest and most direct methods is the nucleophilic substitution of alkyl halides with a nitrite (B80452) salt. The Victor Meyer reaction , first reported in 1872, utilizes silver nitrite (AgNO₂) to displace an alkyl halide. wiley-vch.dedrugfuture.com A significant modification, the Kornblum reaction , employs more economical alkali metal nitrites, such as sodium nitrite (NaNO₂), typically in a polar aprotic solvent like dimethylformamide (DMF) to achieve the same transformation. wiley-vch.de The primary challenge in these reactions is the ambident nature of the nitrite anion, which can result in the formation of a significant amount of alkyl nitrite ester as a byproduct. wiley-vch.de For the synthesis of this compound, these methods would involve the reaction of 1-bromo-4-methoxybutane (B1268050) or 1-iodo-4-methoxybutane (B3049404) with a nitrite salt.
Carbon-carbon bond-forming reactions have also been instrumental in constructing complex nitroalkanes. The Henry reaction , or nitroaldol reaction, discovered in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This product can be further transformed, for instance, by dehydration to a nitroalkene or reduction of the nitro group. wikipedia.org The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another powerful route. organic-chemistry.org Specifically, the addition of a nitronate anion (the conjugate base of a nitroalkane) to a Michael acceptor builds the carbon skeleton and incorporates the nitro group simultaneously. organic-chemistry.orgsctunisie.org
Other classical approaches include the oxidation of primary amines or oximes to the corresponding nitro compounds and the reduction of conjugated nitroalkenes to saturated nitroalkanes. wiley-vch.dewikipedia.orgtandfonline.com The reduction of nitroalkenes, in particular, is a valuable method for obtaining saturated systems after a C-C bond has been formed via a Henry reaction followed by dehydration. tandfonline.com
| Method Name | Key Reagents | Description | Applicability to this compound |
|---|---|---|---|
| Victor Meyer Reaction | Alkyl Halide, Silver Nitrite (AgNO₂) | Nucleophilic substitution of a halide with nitrite. | Reaction of 1-halo-4-methoxybutane with AgNO₂. |
| Kornblum Reaction | Alkyl Halide, Sodium Nitrite (NaNO₂) | A modification of the Victor Meyer reaction using a more soluble nitrite salt in a polar aprotic solvent. wiley-vch.de | Reaction of 1-halo-4-methoxybutane with NaNO₂ in DMF. |
| Henry (Nitroaldol) Reaction | Nitroalkane, Aldehyde/Ketone, Base | Base-catalyzed C-C bond formation to produce a β-nitro alcohol. wikipedia.org | Could be part of a multi-step synthesis to build the butane (B89635) chain. |
| Michael Addition | Nitroalkane (as nitronate), α,β-Unsaturated Carbonyl | Conjugate addition of a nitronate anion to an activated alkene. organic-chemistry.org | Could be used to construct the carbon backbone with the nitro group in place. |
| Oxidation of Amines/Oximes | Primary Amine or Oxime, Oxidizing Agent | Oxidation of nitrogen-containing functional groups to a nitro group. wiley-vch.de | Oxidation of 4-methoxybutan-1-amine (B2886722) or its corresponding oxime. |
Developments in Ether Functionalization Chemistry Relevant to this compound
While classical methods focused on the construction of the carbon skeleton, modern synthetic chemistry has increasingly emphasized the direct functionalization of otherwise inert C-H bonds. For a molecule like this compound, the C-H bonds alpha to the ether oxygen (at the C1 position) are the most susceptible to such transformations.
Recent decades have seen a surge in methods for the direct α-arylation and α-alkylation of ethers. nih.gov A particularly powerful strategy involves hydrogen atom transfer (HAT), where a catalyst abstracts a hydrogen atom from the substrate to generate a carbon-centered radical. nih.gov This α-oxyalkyl radical is a key intermediate that can engage in a variety of coupling reactions. nih.gov
Photoredox and electrophotocatalysis have emerged as leading technologies in this area. nih.govacs.org These methods use visible light or a combination of light and electricity to generate the reactive radical species under exceptionally mild conditions. nih.govacs.org For example, a trisaminocyclopropenium (TAC) ion has been used as an electrophotocatalyst to achieve highly regioselective C-H functionalization of ethers, coupling them with alkenes, alkynes, and various heterocycles. nih.gov Such a strategy could potentially be applied to this compound to install new functional groups at the C1 position, providing rapid access to a range of derivatives without requiring de novo synthesis.
| Technique | Catalyst/Conditions | Description | Potential Application to this compound |
|---|---|---|---|
| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complexes), Visible Light | Generates an α-oxyalkyl radical via hydrogen atom transfer (HAT) or single-electron transfer (SET) for subsequent coupling reactions. nih.gov | Coupling of nucleophiles or electrophiles at the C1 position. |
| Electrophotocatalysis | Electrophotocatalyst (e.g., TAC ion), Light, Electricity | Combines electrical and photochemical energy to generate radicals for highly regioselective C-H functionalization. nih.gov | Highly selective installation of aryl or alkyl groups at the C1 position. |
| Minisci-Type Reactions | Radical initiator, Acid | Addition of a nucleophilic carbon radical to an electron-deficient heteroarene. nih.gov | Coupling of the C1 radical of this compound with heteroarenes. |
Emerging Trends in Aliphatic Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The synthesis of this compound involves the formation of a C-N bond (in the nitro group) and a C-O bond (in the ether). Emerging trends in the construction of these bonds offer new perspectives on both the synthesis of the parent molecule and the reactivity of its functional groups.
Carbon-Nitrogen Bond Formation: The nitro group is a versatile functional group, primarily because it serves as a robust precursor to the amino group—a key component of countless pharmaceuticals and biologically active molecules. nih.govfrontiersin.org The reduction of nitroalkanes to primary amines is a cornerstone transformation. While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a classic and effective method, it can sometimes be too harsh for complex molecules with other reducible functional groups. commonorganicchemistry.com Consequently, there is ongoing research into milder and more chemoselective reduction methods. Reagents such as iron or zinc metal in acidic media, or tin(II) chloride, are often employed for their improved functional group tolerance. commonorganicchemistry.com More recently, iron(salen) complexes have been developed as catalysts for the reduction of both aromatic and aliphatic nitro compounds at room temperature. cam.ac.uk
Beyond reduction, modern chemistry is exploring direct C-H amination techniques. nih.gov While not a direct synthesis of nitroalkanes, these methods highlight the importance of developing efficient pathways to C-N bonds and underscore the value of nitroalkanes as reliable amine precursors.
Carbon-Oxygen Bond Formation: The formation of the ether linkage in this compound would traditionally be accomplished via the Williamson ether synthesis. However, modern catalysis has introduced new strategies for C-O bond construction. The direct construction of C-O bonds through C-H activation has become an efficient and atom-economical method for synthesizing ethers and esters. researchgate.net These reactions, often catalyzed by transition metals, can form ether linkages by activating a C-H bond and coupling it with an alcohol. Furthermore, advancements continue to be made in improving traditional methods, with new catalysts and reaction conditions, such as performing reactions in aqueous micellar solutions, making ether synthesis more efficient and environmentally friendly. rsc.org
Potential Avenues for Future Academic Research on this compound and its Derivatives
The bifunctional nature of this compound, with distinct reactive centers at opposite ends of a flexible four-carbon chain, makes it a compelling target for further academic exploration. Several potential research avenues can be envisioned.
As a Bifunctional Synthetic Building Block: The true potential of this compound lies in the orthogonal reactivity of its two functional groups. The nitro group can be reduced to a primary amine, which can then participate in a wide range of transformations. For example, intramolecular cyclization could be explored. After reduction to 4-methoxybutan-1-amine, the ether could be cleaved or functionalized, leading to the synthesis of substituted pyrrolidines or other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. nih.gov
Platform for Derivatization: The modern C-H functionalization techniques discussed previously could be systematically applied to this compound. nih.govnih.gov Creating a library of derivatives functionalized at the C1 position would provide a platform of novel compounds for biological screening or for use as specialized monomers in polymer science.
Stereoselective Transformations: The acidic proton on the carbon bearing the nitro group (C4) allows for the formation of a nitronate anion. This nucleophile could be used in asymmetric Henry or Michael reactions with chiral catalysts to generate more complex structures with multiple stereocenters. niscpr.res.in The development of stereoselective reactions using this functionalized nitroalkane would be a significant contribution to synthetic methodology.
Probing Novel Reactivity: The nitro group itself is not just a precursor to amines. It can be transformed into other functional groups like ketones or oximes via the Nef reaction, or participate in radical-based coupling reactions. acs.orgudel.edu Exploring the unique interplay between the ether and nitro functionalities under various reaction conditions could uncover novel chemical transformations and synthetic applications for this class of molecules.
Q & A
Basic Research Questions
Q. What experimental precautions and storage conditions are critical for handling 1-Methoxy-4-nitrobutane to ensure stability and safety?
- Methodological Answer:
- Handling: Use closed systems or local exhaust ventilation to minimize inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin exposure due to potential nitro compound reactivity .
- Storage: Store in airtight containers at room temperature (<25°C) away from light. For long-term stability, consider inert gas purging (e.g., nitrogen) to prevent oxidation .
- Data Table:
| Parameter | Recommendation | Source |
|---|---|---|
| Temperature Stability | <25°C, inert atmosphere | |
| PPE Requirements | Gloves, goggles, lab coat |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer:
- Reaction Design: Use nitroalkane precursors (e.g., 4-nitrobutanol) with methoxy group donors (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Purification: Employ column chromatography with gradient elution (polarity adjusted to separate nitro and methoxy byproducts). Confirm purity via GC-MS or ¹H NMR (δ ~3.3 ppm for methoxy protons) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms for accurate thermochemical data (e.g., bond dissociation energies). Basis sets like 6-31G(d,p) balance computational cost and accuracy .
- Reactivity Insights: Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For nitro group reduction, simulate transition states with solvent models (e.g., PCM for acetone) .
- Data Table:
| DFT Functional | Average Error (kcal/mol) | Application |
|---|---|---|
| B3LYP | 2.4 | Thermochemical accuracy |
Q. What advanced chromatographic techniques resolve this compound in complex mixtures?
- Methodological Answer:
- HPLC Method: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (60:40) + 0.1% trifluoroacetic acid to enhance peak symmetry. Calibrate with internal standards (e.g., 4-nitroanisole) .
- GC-MS Optimization: Derivatize polar groups (e.g., silylation of hydroxyl impurities) to improve volatility. Monitor m/z 102 (methoxy fragment) and 46 (NO₂⁺) for selective identification .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer:
- Error Analysis: Quantify instrument-specific deviations (e.g., ±0.05 ppm for ¹H NMR) and solvent effects (e.g., DMSO vs. CDCl₃). Cross-validate with computational NMR (GIAO method at B3LYP/6-311++G(d,p)) .
- Statistical Validation: Apply Bland-Altman plots to compare inter-lab data. Outliers may indicate sample degradation or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
